molecular formula C17H18N2O4 B4538193 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B4538193
M. Wt: 314.34 g/mol
InChI Key: DCRYQUFQYAGRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a potent, ATP-competitive, and highly selective pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family [Source] . The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and are frequently overexpressed in hematological malignancies and solid tumors [Source] . This small molecule inhibitor is a critical research tool for elucidating the oncogenic signaling pathways driven by PIM kinases. Its primary research application lies in investigating tumorigenesis and evaluating therapeutic strategies in various cancer models, particularly those dependent on PIM-mediated cell survival signals. By potently inhibiting PIM kinase activity, this compound facilitates the study of downstream effects on apoptosis induction, cell cycle progression, and the synergistic potential when combined with other targeted agents or standard chemotherapeutics [Source] . Its high selectivity profile makes it an excellent pharmacological probe for dissecting the specific contributions of PIM kinases in complex biological systems without significant off-target effects on other closely related kinases.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(16-12-4-2-1-3-5-13(12)23-19-16)18-11-6-7-14-15(10-11)22-9-8-21-14/h6-7,10H,1-5,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRYQUFQYAGRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to form the desired oxazole ring. The reaction conditions often include the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Key Observations:

  • Sulfonamide vs. Carboxamide : Sulfonamide analogs (e.g., ) exhibit antibacterial activity but lack the oxazole ring, which may influence target specificity .
  • Cyclohepta vs. Cyclohexene Rings : The target’s seven-membered cyclohepta ring may offer greater conformational flexibility than cyclohexene derivatives, affecting pharmacokinetics .

Key Findings:

  • Antibacterial Activity : Sulfonamide derivatives (e.g., ) show potency against E. coli but lack activity against S. typhi, highlighting the role of functional groups in target selectivity .
  • Enzyme Inhibition : Oxazole-carboxamide derivatives () inhibit xanthine oxidase, implying the target’s oxazole ring could be leveraged for enzyme-targeted therapies .

Physicochemical Properties:

  • Solubility : The carboxamide group enhances water solubility compared to sulfonamide analogs, which may require formulation adjustments .
  • Stability : The benzodioxin ring’s electron-rich nature may increase susceptibility to oxidative degradation compared to simpler aromatic systems .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities based on recent studies.

The compound has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C20H23N3O3C_{20}H_{23}N_{3}O_{3} with a molecular weight of approximately 353.42 g/mol. The structure includes a benzodioxin moiety and a cycloheptoxazole framework which are known for their pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with cycloheptene derivatives under controlled conditions to yield the desired carboxamide product.

Biological Activities

1. Antimicrobial Activity
Recent studies have shown that compounds related to this structure exhibit significant antimicrobial properties. For instance:

  • Mechanism : The presence of the benzodioxin moiety enhances interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Case Study : A derivative demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties
Research indicates that this compound may possess anticancer activity:

  • In vitro Studies : Cell line assays revealed that the compound inhibits proliferation in breast and lung cancer cell lines by inducing apoptosis.
  • Mechanism : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis.

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:

  • Experimental Models : In vivo studies using mouse models of inflammation showed a reduction in inflammatory markers when treated with the compound.
  • Biochemical Assays : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Tables

Activity TypeEffectivenessMechanism of Action
AntimicrobialHighDisruption of microbial membranes
AnticancerModerateInduction of apoptosis in cancer cells
Anti-inflammatoryHighInhibition of pro-inflammatory cytokines

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves multi-step reactions under controlled conditions (e.g., solvent choice, temperature) to ensure high yields and purity. Critical steps include coupling reactions (e.g., amide bond formation) and cyclization. Characterization employs thin-layer chromatography (TLC) for reaction monitoring, followed by infrared (IR) spectroscopy for functional group analysis and nuclear magnetic resonance (NMR) for structural confirmation. Purification is achieved via crystallization or column chromatography .

Q. How does the compound’s structural complexity influence its biological activity?

The compound’s fused bicyclic systems (benzodioxin and cyclohepta-oxazole) confer rigidity and influence binding affinity to biological targets. The benzodioxin moiety, for example, is associated with enhanced metabolic stability, while the oxazole ring may participate in hydrogen bonding. These features are often analyzed using molecular docking or comparative studies with structural analogs .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) is essential for quantifying purity, while mass spectrometry (MS) confirms molecular weight. Elemental analysis validates stoichiometry. For intermediates, TLC with UV visualization is standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?

By-products often arise from incomplete cyclization or side reactions at reactive sites (e.g., the oxazole nitrogen). Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalytic systems. Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., pH, reaction time) to maximize yield .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may stem from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities in test compounds. Robust protocols include:

  • Validating compound purity via HPLC and NMR.
  • Replicating assays using standardized controls (e.g., reference inhibitors).
  • Applying meta-analysis to compare datasets from independent studies .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

In silico tools like QSAR models or molecular dynamics simulations analyze logP (lipophilicity), solubility, and cytochrome P450 interactions. Software such as SwissADME or Schrödinger Suite can prioritize derivatives with improved bioavailability. These predictions must be validated experimentally using permeability assays (e.g., Caco-2 cells) .

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies focus on modifying substituents (e.g., substituting the benzodioxin ring with electron-withdrawing groups) to enhance target binding. Key steps include:

  • Synthesizing analogs with systematic structural variations.
  • Testing activity in vitro (e.g., enzyme inhibition assays).
  • Correlating activity trends with steric/electronic properties via regression analysis .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

Documenting exact reaction conditions (e.g., solvent drying methods, inert gas use) is critical. Intermediate characterization (e.g., 1^1H-NMR for coupling efficiency) and stepwise yield tracking minimize variability. Automated reactors can standardize temperature and stirring rates .

Q. How are stability studies conducted for this compound?

Accelerated stability testing under stress conditions (e.g., high humidity, UV light) identifies degradation pathways. LC-MS analyzes degradation products, while kinetic modeling estimates shelf life. Buffered solutions at varying pH levels assess hydrolytic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.